3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound belonging to the family of pyrazoloquinazolines. This compound is characterized by its unique bicyclic structure, which incorporates both pyrazole and quinazoline moieties. The presence of halogen substituents (bromine and chlorine) enhances its potential reactivity and biological activity. The compound's structural formula can be expressed as CHBrClN, indicating the presence of four nitrogen atoms, which are crucial for its chemical properties and interactions.
The compound has been synthesized through various methods documented in scientific literature, primarily focusing on its potential applications in medicinal chemistry. Research has indicated that derivatives of pyrazoloquinazolines exhibit promising pharmacological activities, including antimicrobial and anticancer properties .
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of fused bicyclic compounds, specifically within the broader class of quinazolines and pyrazoles.
The synthesis of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves a multi-step process. A common method includes the cyclocondensation of 5-aminopyrazole derivatives with various aldehydes and ketones in the presence of catalytic agents such as tetrabutylammonium bromide (TBAB) or copper salts .
The molecular structure of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline features:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure:
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can participate in various chemical reactions:
The reactivity is significantly influenced by the electron-withdrawing nature of bromine and chlorine atoms which can stabilize charged intermediates during reactions.
The biological activity of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is hypothesized to involve interaction with specific biological targets:
Molecular docking simulations indicate that this compound can form multiple hydrogen bonds and hydrophobic interactions with target enzymes or receptors .
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has potential applications in:
The compound 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (CAS: 1310250-38-4) is a polycyclic heterocycle integrating pyrazole and quinazoline frameworks. Its molecular formula is C₁₁H₁₀BrClN₄, with a molar mass of 314.58 g/mol. The name reflects IUPAC conventions:
Table 1: Chemical Identifier Summary
Property | Value |
---|---|
CAS Registry Number | 1310250-38-4 |
Molecular Formula | C₁₁H₁₀BrClN₄ |
Systematic Name | 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Molar Mass | 314.58 g/mol |
This scaffold combines electronic modulation from halogens and conformational rigidity from ring fusion:
Table 2: Comparative Structural Features of Analogues
Compound | Modifications | Key Properties |
---|---|---|
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | Cl → OCH₃ at C9 | Increased metabolic stability |
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one | Cl = O at C9 | Enhanced hydrogen bonding |
Key synthetic routes evolved from classical quinazoline methodologies:
As a privileged scaffold, it bridges heterocyclic synthesis and drug discovery:
Table 3: Case Studies of Quinazoline-Based Pharmaceuticals
Drug | Target | Therapeutic Use |
---|---|---|
Lapatinib | EGFR/HER2 kinases | Breast cancer |
Dacomitinib | EGFR | Non-small-cell lung cancer |
Idelalisib | PI3Kδ | Chronic lymphocytic leukemia |
Table 4: Structure-Activity Relationship (SAR) Insights
Position | Substituent | Biological Impact |
---|---|---|
C3 (Pyrazole) | Bromine | Enhances electrophilicity for nucleophilic displacement |
C9 (Quinazoline) | Chlorine | Improves membrane permeability and target affinity |
C4 (Quinazoline) | Carbonyl | Increases hydrogen bonding with biological targets |
The integration of pyrazole with quinazoline exemplifies rational heterocyclic design, where halogen atoms serve as synthetic handles for further functionalization. This synergy underscores its utility in developing targeted therapies, particularly in oncology [2] [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1